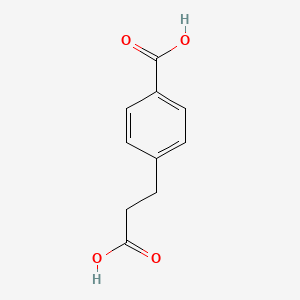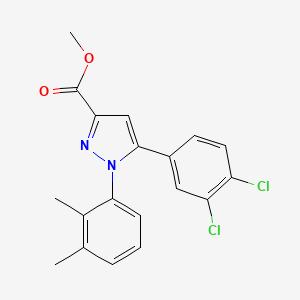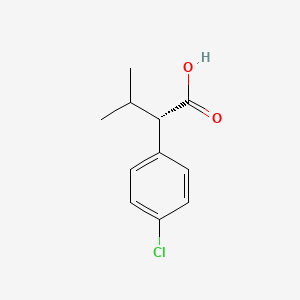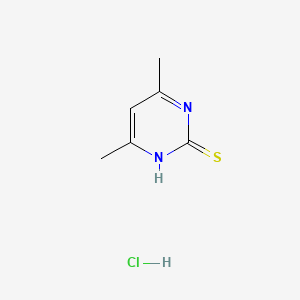
3-(4-Carboxyphenyl)propionic acid
説明
3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is an organic building block that can be used in chemical synthesis . Its density at 40.14°C is 1.1403g/ml .
Molecular Structure Analysis
The molecular formula of 3-(4-Carboxyphenyl)propionic acid is C10H10O4 . The molecular weight is 194.18 . The InChI key is QSPCOYVUYYFWAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(4-Carboxyphenyl)propionic acid is a white to light yellow powder or crystal . . The melting point is between 289-293 °C .科学的研究の応用
Microbial Propionic Acid Production
Propionic acid (propionate) is produced through microbial fermentation and has significant commercial value. It is used in the food industry and has found applications in the cosmetic, plastics, and pharmaceutical industries. Different metabolic pathways, such as fermentative, biosynthetic, and amino acid catabolic pathways, contribute to propionate production. Advanced techniques like genome shuffling, omics, and metabolic engineering offer new opportunities for increasing the efficiency of biological propionate production (Gonzalez-Garcia et al., 2017).
Propionic Acid Extraction
The recovery of propionic acid from aqueous waste streams and fermentation broth is a research area of interest. Studies have explored the effectiveness of various extractant-diluent systems in reactive extraction processes. This research aids in the design of extraction processes for propionic acid recovery, which is crucial for its industrial applications (Keshav et al., 2009).
Synthesis of Derivatives
3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) derivatives can be synthesized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process results in compounds like 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid, demonstrating the potential for creating new chemical entities for various applications (Mikolasch et al., 2002).
Crystal Structure Studies
Studies on the crystal structure of related compounds, such as 2-(4-chlorophenoxy)propionic acid, have been conducted to understand their molecular configurations. Such studies are crucial for the development of new materials and pharmaceuticals (Sørensen et al., 1999).
Recovery from Aqueous Phase
The recovery of propionic acid from aqueous phases, especially in the context of fermentation broth, is essential for its industrial-scale production. Research on the use of specific extractants and the effectiveness of various diluents in enhancing the recovery process contributes to the efficient production of propionic acid (Keshav et al., 2009).
Derivatization and Complex Formation
Research on the formation of various derivatives and complexes of related compounds, such as in the study of 3,3-bis(2-imidazolyl) propionic acid, expands the understanding of their chemical properties and potential applications in fields like organometallic chemistry (Hamzavi et al., 2004).
Safety And Hazards
3-(4-Carboxyphenyl)propionic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-(2-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCOYVUYYFWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357540 | |
| Record name | 3-(4-Carboxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxyphenyl)propionic acid | |
CAS RN |
38628-51-2 | |
| Record name | 3-(4-Carboxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Carboxyphenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)
![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)


![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)





